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Compound of Interest

Compound Name: GSK2033

Cat. No.: B607776 Get Quote

An In-depth Examination of a Potent Liver X Receptor Antagonist

GSK2033 is a potent and cell-active antagonist of the Liver X Receptors (LXRα and LXRβ),

nuclear receptors that play a pivotal role in the regulation of lipid metabolism and inflammation.

Its discovery and characterization have provided valuable insights into the therapeutic potential

and challenges of targeting LXR. This technical guide provides a comprehensive overview of

the discovery, synthesis, and biological evaluation of GSK2033, tailored for researchers,

scientists, and drug development professionals.

Discovery of GSK2033
GSK2033 was identified through a high-throughput screening (HTS) campaign that sought to

discover novel ligands for LXR.[1][2][3] The screening of a diverse chemical library led to the

identification of a tertiary sulfonamide scaffold as a promising starting point for optimization.[1]

[2]

Lead Optimization and Structure-Activity Relationship
(SAR)
Initial hits from the HTS were subjected to an iterative process of chemical synthesis and

biological testing to improve their potency and drug-like properties. This lead optimization effort

focused on modifying different regions of the tertiary sulfonamide scaffold to understand the

structure-activity relationships (SAR). Key insights from the SAR studies of this series include
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the importance of the biphenyl-methylsulfonyl and trifluoromethyl-furanyl moieties for potent

LXR antagonism.

Synthesis of GSK2033
The chemical synthesis of GSK2033, chemically named 2,4,6-trimethyl-N-[[3'-(methylsulfonyl)

[1,1'-biphenyl]-4-yl]methyl]-N-[[5-(trifluoromethyl)-2-furanyl]methyl]benzenesulfonamide,

involves a multi-step process. The detailed experimental protocol for the synthesis is outlined

below.

Experimental Protocol: Synthesis of GSK2033
Materials and Reagents:

(3'-(Methylsulfonyl)-[1,1'-biphenyl]-4-yl)methanamine

5-(Trifluoromethyl)-2-furaldehyde

Sodium triacetoxyborohydride

2,4,6-Trimethylbenzenesulfonyl chloride

Triethylamine

Dichloromethane (DCM)

Sodium sulfate

Silica gel for column chromatography

Step 1: Reductive Amination

To a solution of (3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)methanamine in dichloromethane,

add 5-(trifluoromethyl)-2-furaldehyde.

Stir the mixture at room temperature for 1 hour.

Add sodium triacetoxyborohydride in portions and continue stirring at room temperature

overnight.
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Quench the reaction with saturated sodium bicarbonate solution and extract with

dichloromethane.

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to

obtain the secondary amine intermediate.

Step 2: Sulfonylation

Dissolve the secondary amine intermediate from Step 1 in dichloromethane and cool the

solution to 0 °C.

Add triethylamine, followed by the dropwise addition of a solution of 2,4,6-

trimethylbenzenesulfonyl chloride in dichloromethane.

Allow the reaction mixture to warm to room temperature and stir overnight.

Wash the reaction mixture with water and brine.

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield GSK2033 as a solid.

Biological Activity and Mechanism of Action
GSK2033 is a potent antagonist of both LXRα and LXRβ isoforms. It functions as an inverse

agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.

The primary mechanism of action involves the recruitment of corepressor proteins to the LXR,

leading to the suppression of LXR target gene transcription.

Quantitative Data on Biological Activity
The biological activity of GSK2033 has been characterized in various in vitro assays. The

following tables summarize the key quantitative data.
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Assay Type Receptor IC50 (nM) pIC50 (M) Reference

LXRα

Cotransfection

Assay

LXRα 17 7.77

LXRβ

Cotransfection

Assay

LXRβ 9 8.05

ABCA1 Reporter

Assay (LXRα)
LXRα 52 7.28

ABCA1 Reporter

Assay (LXRβ)
LXRβ 10 8.00

LXR Antagonist

Assay
LXR N/A 7.5

Pharmacokinet
ic Parameter

Value Species Dosing Route Reference

Plasma

Concentration (0-

8h)

50-250 nM Mouse i.p. (30 mg/kg)

Experimental Protocols for Biological Assays
Detailed methodologies for the key experiments cited in the characterization of GSK2033 are

provided below.

LXR Cotransfection and Luciferase Reporter Gene
Assay
This assay is used to determine the potency of compounds to inhibit LXR activity.

Cell Culture and Transfection:
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Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with

10% fetal bovine serum.

Seed cells into 96-well plates.

Transfect cells with expression plasmids for full-length LXRα or LXRβ, a luciferase reporter

plasmid containing LXR response elements (LXREs), and a control plasmid (e.g., Renilla

luciferase) for normalization.

Compound Treatment and Luciferase Assay:

After 24 hours of transfection, treat the cells with varying concentrations of GSK2033 or a

vehicle control.

Incubate for an additional 24 hours.

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase

reporter assay system.

Normalize the firefly luciferase activity to the Renilla luciferase activity.

Calculate IC50 values by fitting the dose-response curves using a non-linear regression

model.

In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure to determine the plasma concentration of GSK2033 over

time.

Animal Dosing and Sample Collection:

Administer GSK2033 to mice via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.

Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8 hours) post-injection.

Process the blood samples to obtain plasma.

Sample Analysis:
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Extract GSK2033 from the plasma samples using a suitable organic solvent.

Analyze the extracted samples by liquid chromatography-tandem mass spectrometry (LC-

MS/MS) to quantify the concentration of GSK2033.

Plot the plasma concentration of GSK2033 versus time to determine the pharmacokinetic

profile.

Signaling Pathways and Experimental Workflows
Visual representations of the LXR signaling pathway and a typical experimental workflow for

characterizing LXR antagonists are provided below using the DOT language for Graphviz.
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Caption: LXR signaling pathway and the antagonistic action of GSK2033.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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